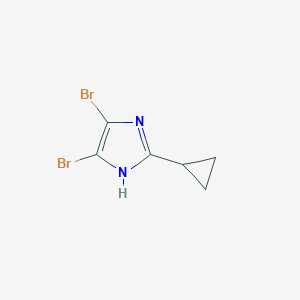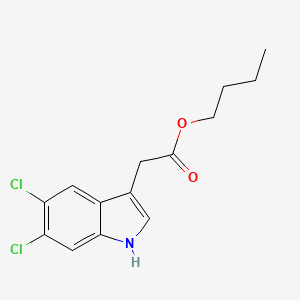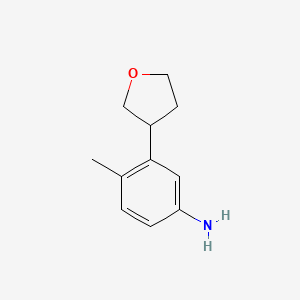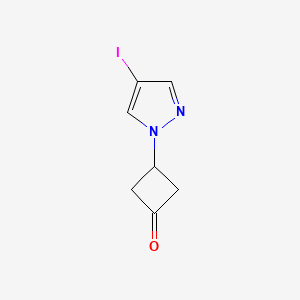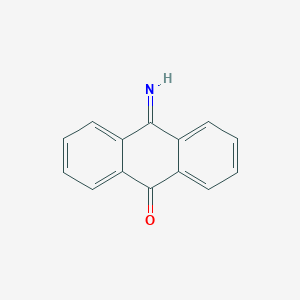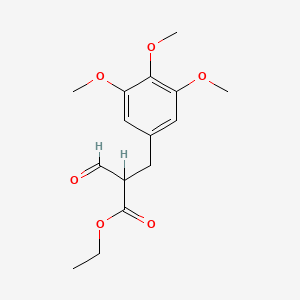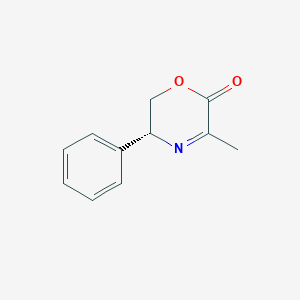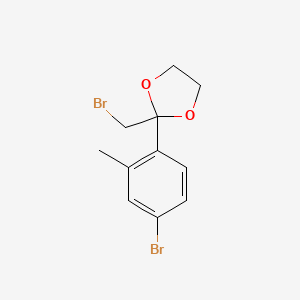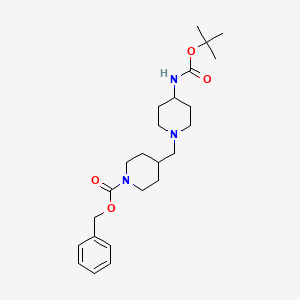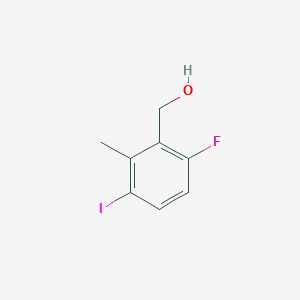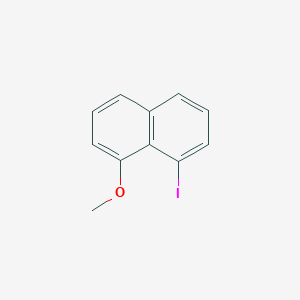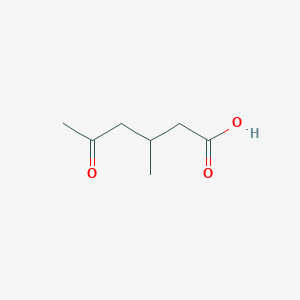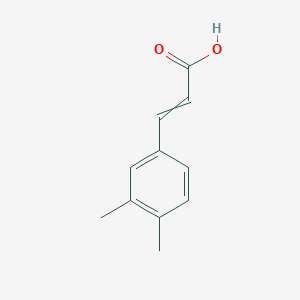
3,4-Dimethylcinnamic acid
描述
3,4-Dimethylcinnamic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylcinnamic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3,4-Dimethylcinnamic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation to form the corresponding saturated acid using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: this compound can be oxidized to form 3,4-dimethylbenzoic acid.
Reduction: Hydrogenation yields 3-(3,4-Dimethyl-phenyl)-propionic acid.
Substitution: Nitration produces 3-(3,4-Dimethyl-phenyl)-2-nitroacrylic acid.
科学研究应用
3,4-Dimethylcinnamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive acrylic acid moiety.
作用机制
The mechanism by which 3,4-Dimethylcinnamic acid exerts its effects involves interactions with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- 3,4-Dimethylphenylacetic acid
- 3,4-Dimethylphenylpropionic acid
- 3,4-Dimethylphenylboronic acid
Uniqueness
3,4-Dimethylcinnamic acid is unique due to its combination of a phenyl ring with two methyl groups and an acrylic acid moiety
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
3-(3,4-dimethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13) |
InChI 键 |
FUVFAUBWEXSLEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester](/img/structure/B8662374.png)
![N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8662382.png)
